molecular formula C20H14F3N3O B10916295 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10916295
M. Wt: 369.3 g/mol
InChI Key: HIYGOQCGZBRZSN-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrazolopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization with difluoromethyl and fluorophenyl groups. Key steps may include:

    Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reactions using reagents such as difluoromethyl halides or difluoromethyl sulfonates.

    Attachment of the Fluorophenyl Group: This can be accomplished through cross-coupling reactions, such as Suzuki or Heck coupling, using fluorophenyl boronic acids or fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(TRIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
  • 3-[4-(METHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Uniqueness

3-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutics.

Properties

Molecular Formula

C20H14F3N3O

Molecular Weight

369.3 g/mol

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H14F3N3O/c1-27-15-4-2-3-12(9-15)18-10-16(19(22)23)17-11-24-26(20(17)25-18)14-7-5-13(21)6-8-14/h2-11,19H,1H3

InChI Key

HIYGOQCGZBRZSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)F

Origin of Product

United States

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